4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide
Description
4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a butyl(methyl)sulfamoyl group at the 4-position and a 4-sulfamoylphenyl moiety at the amide nitrogen.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S2/c1-3-4-13-21(2)28(25,26)17-9-5-14(6-10-17)18(22)20-15-7-11-16(12-8-15)27(19,23)24/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZXCENUBVFHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with butyl methyl sulfonamide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including 4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide, are known for their antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism makes them effective against various bacterial infections. Studies have indicated that modifications to the sulfamoyl group can enhance the antibacterial efficacy of these compounds.
Anti-inflammatory Properties
Research has shown that sulfonamide derivatives can exhibit anti-inflammatory effects. The presence of the benzamide group in this compound may contribute to its ability to modulate inflammatory responses. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders .
Cancer Treatment
Emerging studies suggest that sulfonamide compounds can have anticancer properties. They may exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. The specific structure of this compound could be optimized for enhanced activity against specific cancer types.
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor, particularly against carbonic anhydrases and other relevant targets in biochemical pathways. By binding to the active sites of these enzymes, it can effectively modulate their activity, which is crucial in various physiological processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : The synthesis often begins with 4-nitrobenzoic acid and 4-aminobenzenesulfonamide.
- Reagents : Key reagents may include thionyl chloride or benzoyl chloride, which facilitate the formation of the amide bond.
- Reaction Conditions : Controlled temperatures and inert atmospheres are maintained to optimize yield and purity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antibacterial Efficacy
A study conducted by Khan et al. (2010) demonstrated that derivatives similar to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism
Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of sulfonamide derivatives, revealing that compounds with a similar structure could effectively reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
Case Study 3: Enzyme Inhibition
A biochemical analysis revealed that certain sulfonamide compounds inhibit carbonic anhydrases with high affinity, indicating their potential as therapeutic agents for conditions related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups in the compound can inhibit the activity of certain enzymes, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12, )
- Structural Differences: Replaces the butyl(methyl)sulfamoyl group with a 2,3-dimethylphenylamino substituent.
- Physicochemical Properties: Higher melting point (202–210°C) compared to typical sulfonamides, indicating enhanced crystallinity due to hydrogen bonding from the amino group .
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5, )
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ()
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ()
Key Physicochemical Data
| Compound | Melting Point (°C) | Rf Value (Solvent System) | Yield (%) |
|---|---|---|---|
| Target Compound | Not Reported | Not Reported | Not Reported |
| 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (12) | 202–210 | 0.82 (EtOAc:MeOH:Hexane:DCM) | 70.8 |
| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) | Not Reported | Not Reported | Not Reported |
| LMM5 | Not Reported | Not Reported | Purchased |
Notes:
- The target compound’s absence of reported data highlights a gap in existing literature.
Antimicrobial and Antifungal Potential
- Compound 9 () and LMM5 () showed antifungal activity, suggesting that sulfamoyl-benzamide hybrids may disrupt fungal enzymes or membranes .
- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide () exhibited broad-spectrum antibacterial activity, likely due to imidazole’s ability to chelate metal ions critical for bacterial metabolism .
Anticancer and Enzyme Inhibition
Biological Activity
4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide is a sulfonamide derivative that has garnered interest in pharmaceutical research due to its potential biological activities. The compound is characterized by the presence of multiple functional groups, including sulfonamide and benzamide moieties, which are known to contribute to various biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.
- Molecular Formula : C22H27N5O5S3
- Molecular Weight : 537.67 g/mol
- CAS Number : 899351-50-9
The compound features two sulfonamide groups, which enhance its ability to form hydrogen bonds and participate in molecular interactions. Additionally, the presence of a 1,3,4-thiadiazole ring may influence its biological properties through specific interactions with target proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) and RET kinase, which are crucial in cancer biology .
- Antitumor Activity : Some benzamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against tumor cells .
- Neuroprotective Effects : Research on related benzamide compounds suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's .
Biological Activity Data
Case Studies
- Antitumor Efficacy : A study evaluating related sulfonamide compounds found that certain derivatives exhibited potent antitumor effects in vivo. The compound's structural similarity suggests a potential for similar efficacy in inhibiting tumor growth .
- Neuroprotective Mechanisms : In a model for Alzheimer's disease, derivatives with similar functional groups showed significant reductions in β-amyloid levels, indicating a neuroprotective mechanism that could be explored for therapeutic applications .
Q & A
Q. What synthetic strategies are recommended for 4-[butyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide, and how can intermediates be characterized?
A stepwise synthesis is typically employed:
Sulfamoylation : Introduce the butyl(methyl)sulfamoyl group via sulfonation of the benzamide precursor using sulfonyl chlorides under anhydrous conditions .
Coupling : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the 4-sulfamoylphenyl moiety to the core structure .
Characterization :
Q. Which analytical techniques are critical for assessing purity and structural integrity?
| Technique | Application |
|---|---|
| HPLC | Quantify purity (>98%) using C18 columns with UV detection at 254 nm . |
| Mass Spectrometry | Confirm molecular weight (M+H⁺ expected: ~460 Da) via ESI-TOF . |
| FT-IR | Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) . |
Q. What initial biological screening approaches are appropriate for evaluating bioactivity?
- Enzyme inhibition assays : Test against carbonic anhydrases or proteases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Antimicrobial screening : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction kinetics be studied for nucleophilic substitution at the sulfamoyl group?
Q. What computational methods predict binding affinity to target enzymes like carbonic anhydrase?
Q. How should researchers address contradictions in reported solubility or stability data?
Q. What strategies optimize regioselectivity in multi-step synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., sulfamoyl NH) with Boc or Fmoc groups during coupling steps .
- Catalyst screening : Test Pd/Xantphos vs. Pd/JohnPhos systems to minimize byproducts in aryl amination .
Data Contradiction Analysis
Q. How can conflicting bioactivity data across studies be resolved?
- Meta-analysis : Aggregate data from kinase profiling panels (e.g., Eurofins) to identify assay-specific variables (e.g., ATP concentration) .
- Structural analogs : Compare IC₅₀ values of derivatives to isolate substituent effects (e.g., butyl vs. ethyl groups) .
Q. What experimental designs validate computational predictions of metabolic stability?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Use fluorometric assays (e.g., P450-Glo) to assess interactions with CYP3A4/2D6 .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
